molecular formula C25H24N2O4 B5169025 3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B5169025
M. Wt: 416.5 g/mol
InChI Key: YTPVLLOBCQQBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that the compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which may help protect cells from oxidative damage. Additionally, the compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a cytotoxic agent for cancer cells. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Finally, studies on the pharmacokinetics and toxicity of the compound are necessary to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzoyl hydrazide with chalcone in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to obtain the final compound.

Scientific Research Applications

3,5-diphenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been found to have potential applications in scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that the compound has cytotoxic effects on various cancer cell lines, making it a promising candidate for further research.

Properties

IUPAC Name

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-29-22-14-19(15-23(30-2)24(22)31-3)25(28)27-21(18-12-8-5-9-13-18)16-20(26-27)17-10-6-4-7-11-17/h4-15,21H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVLLOBCQQBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.